Cas no 917808-05-0 (2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]-)
![2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]- structure](https://www.kuujia.com/scimg/cas/917808-05-0x500.png)
917808-05-0 structure
Product name:2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]-
2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]-
- 4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine
- 4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
- DTXSID30575519
- SCHEMBL5818242
- 917808-05-0
-
- Inchi: InChI=1S/C15H14N4S2/c1-9-4-3-5-10(8-9)12-13(21-14(16)19-12)11-6-7-17-15(18-11)20-2/h3-8H,1-2H3,(H2,16,19)
- InChI Key: IKXBCINSEGIRJB-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=NC(=NC=C3)SC
Computed Properties
- Exact Mass: 314.06598881g/mol
- Monoisotopic Mass: 314.06598881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 118Ų
2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]- Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
917808-05-0 (2-Thiazolamine, 4-(3-methylphenyl)-5-[2-(methylthio)-4-pyrimidinyl]-) Related Products
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- 2137773-14-7(3H-1,2,4-Triazole-3-thione, 4-cyclohexyl-5-(1,1-dimethylethyl)-2,4-dihydro-)
- 1582302-84-8((2E)-1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one)
- 956204-55-0(Methyl 5-tert-butyl-3-methyl-1-phenyl-1h-pyrazole-4-carboxylate)
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